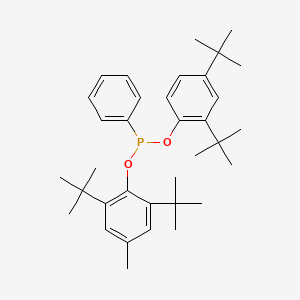
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple tert-butyl groups and a phosphonous acid ester functional group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester typically involves the esterification of phosphonous acid derivatives with phenolic compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Common reagents used in the synthesis include phenol derivatives and phosphonous acid chlorides.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester functional group into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
Scientific Research Applications
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and other materials.
Mechanism of Action
The mechanism of action of phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and ester functional group allow it to fit into specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including enzyme inhibition and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties and used as a stabilizer in various applications.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Similar in structure but with an additional ethyl group, used in similar applications.
Uniqueness
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester stands out due to its unique combination of phosphonous acid ester and multiple tert-butyl groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
72102-70-6 |
|---|---|
Molecular Formula |
C35H49O2P |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methylphenoxy)-(2,4-ditert-butylphenoxy)-phenylphosphane |
InChI |
InChI=1S/C35H49O2P/c1-24-21-28(34(8,9)10)31(29(22-24)35(11,12)13)37-38(26-17-15-14-16-18-26)36-30-20-19-25(32(2,3)4)23-27(30)33(5,6)7/h14-23H,1-13H3 |
InChI Key |
FKIFKORKHPBUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OP(C2=CC=CC=C2)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















